Quinapril Diketopiperazine

描述

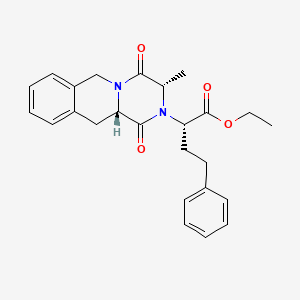

Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. This compound is formed as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat . This compound belongs to the class of diketopiperazines, which are cyclic dipeptides known for their diverse biological activities and stable six-membered ring structure .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the hydrolysis of Quinapril, followed by cyclization. The process typically includes:

Hydrolysis of Quinapril: Quinapril is hydrolyzed to Quinaprilat in the presence of water and an acidic or basic catalyst.

Cyclization: Quinaprilat undergoes intramolecular cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound is not common due to its status as a minor metabolite. the process can be scaled up using standard organic synthesis techniques involving controlled hydrolysis and cyclization reactions .

化学反应分析

Types of Reactions: Quinapril Diketopiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of oxidized diketopiperazine derivatives.

Reduction: Formation of reduced diketopiperazine derivatives.

Substitution: Formation of substituted diketopiperazine derivatives.

科学研究应用

Quinapril Diketopiperazine has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and stability of diketopiperazines.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

作用机制

Quinapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, similar to Quinapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound helps in lowering blood pressure and reducing the workload on the heart . The compound also interacts with various molecular targets and pathways involved in cardiovascular regulation .

相似化合物的比较

Quinaprilat: The active form of Quinapril, which also inhibits the angiotensin-converting enzyme.

Enalaprilat: Another ACE inhibitor with a similar mechanism of action.

Lisinopril: A non-sulfhydryl ACE inhibitor used in the treatment of hypertension and heart failure.

Uniqueness: Quinapril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts stability and distinct biological activities. Unlike other ACE inhibitors, it is a minor metabolite formed during the hydrolysis of Quinapril, making it less commonly studied but still significant in understanding the metabolism and pharmacokinetics of Quinapril .

生物活性

Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. This compound is notable for its cyclic dipeptide structure, which contributes to its stability and unique biological activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.

Overview of this compound

This compound is produced as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat. The structural characteristics of diketopiperazines, including their cyclic nature, enhance their stability compared to linear peptides, making them interesting candidates for various biological studies .

ACE Inhibition : Quinapril functions as a prodrug that is converted into Quinaprilat in the liver. Both compounds inhibit ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism results in vasodilation and reduced blood pressure, contributing to the treatment of cardiovascular conditions .

Biological Activities : Research has indicated that this compound may exhibit various biological activities beyond ACE inhibition:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacteria and fungi, attributed to the diketopiperazine structure .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Pharmacokinetics

The pharmacokinetics of Quinapril and its metabolites have been extensively studied. Following oral administration, Quinapril is rapidly absorbed and converted to Quinaprilat. Studies have shown that the average maximum concentration (C_max) of Quinapril reaches approximately 362 ng/mL within about 1.88 hours (t_max) after administration. Importantly, this compound's formation as a metabolite occurs less frequently compared to other ACE inhibitors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Structure Type | Primary Use | Notable Activities |

|---|---|---|---|

| Quinapril | ACE Inhibitor Prodrug | Hypertension management | Converted to active form (Quinaprilat) |

| Quinaprilat | Active Metabolite | Hypertension management | Direct ACE inhibition |

| Diketopiperazines | Cyclic Dipeptides | Various (antimicrobial) | Exhibits antibacterial and antifungal properties |

Case Studies and Research Findings

- Stability Studies : Research has shown that Quinapril is prone to cyclization into diketopiperazine under certain conditions, which can affect its stability in pharmaceutical formulations. Studies indicate that environmental factors such as temperature and humidity significantly influence the degradation pathways of Quinapril into diketopiperazine derivatives .

- In Vitro Studies : In vitro studies have demonstrated that diketopiperazine derivatives can interact with various biological targets, potentially leading to diverse therapeutic effects. For instance, molecular docking experiments have suggested that these compounds may bind effectively to specific receptors involved in inflammation and microbial resistance .

- Clinical Observations : Clinical studies involving patients with congestive heart failure have highlighted the pharmacokinetic profiles of Quinapril and its metabolites, emphasizing the importance of understanding how these compounds behave in vivo .

属性

IUPAC Name |

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDYKENLGBOEPD-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146035 | |

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-49-9 | |

| Record name | PD 109488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-109488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Quinapril Diketopiperazine and why is it relevant in the context of Quinapril Hydrochloride tablets?

A1: this compound is a potential degradation product of Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. [, ] During the manufacturing and storage of Quinapril Hydrochloride tablets, the active ingredient can degrade due to factors like hydrolysis and temperature. [] This degradation can lead to the formation of impurities, including this compound. [, ] Monitoring the levels of this compound is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product.

Q2: How can I effectively separate and quantify this compound in Quinapril Hydrochloride tablets?

A2: High-performance liquid chromatography (HPLC) has proven to be an effective method for analyzing Quinapril Hydrochloride tablets and detecting impurities like this compound. [, ] Both cited studies successfully separated this compound from the main drug component using different HPLC methods. These methods employed specific columns, mobile phases, and detection wavelengths to achieve optimal separation and quantification. The presence of a well-defined peak for this compound, distinct from Quinapril Hydrochloride, allows for its accurate identification and quantification in the tablet formulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。